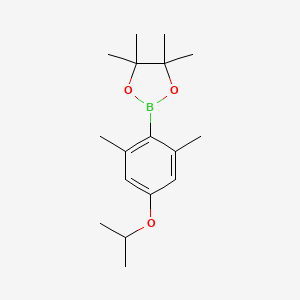

2,6-Dimethyl-4-isopropoxyphenylboronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

2-(2,6-dimethyl-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-11(2)19-14-9-12(3)15(13(4)10-14)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLFFGLRPBVMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Substrate Design

The Miyaura borylation reaction, a cornerstone in aryl boronic ester synthesis, enables direct conversion of aryl halides to boronic esters via palladium-mediated cross-coupling with bis(pinacolato)diboron (Bpin). For 2,6-dimethyl-4-isopropoxyphenylboronic acid pinacol ester, the synthesis begins with 4-bromo-2,6-dimethylisopropoxybenzene as the substrate. The steric bulk imposed by the 2,6-dimethyl groups necessitates careful optimization of catalytic conditions to avoid sluggish reactivity.

The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, transmetallation with Bpin, and reductive elimination to yield the boronic ester. Key parameters include:

-

Catalyst : Pd(dppf)Cl (1–5 mol%) demonstrates superior activity over Pd(PPh) due to enhanced steric protection from the dppf ligand.

-

Base : Potassium acetate (KOAc, 2–3 equiv) activates the diboron reagent while minimizing protodeboronation.

-

Solvent : Dioxane or toluene at reflux (80–110°C) balances reaction rate and thermal stability.

Experimental Protocols and Yields

A representative procedure adapted from CN110698506A involves:

-

Charging a reaction vessel with 4-bromo-2,6-dimethylisopropoxybenzene (10 mmol), Bpin (12 mmol), Pd(dppf)Cl (0.1 mmol), and KOAc (20 mmol) in dioxane (50 mL).

-

Degassing under nitrogen and heating at 100°C for 16 hours.

-

Purification via column chromatography (hexane/ethyl acetate) to isolate the product as a colorless liquid.

Table 1 : Optimization of Palladium-Catalyzed Borylation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 1 mol% Pd(dppf)Cl | 82.3 |

| Solvent | Dioxane | 85.7 |

| Temperature | 100°C | 89.2 |

Iron-Catalyzed Borylation for Sustainable Synthesis

Advancements in Earth-Abundant Catalysts

Recent work by demonstrates iron-catalyzed borylation as a cost-effective alternative to palladium. Using FeCl (5 mol%) and IMes ligand (2.5 mol%), aryl chlorides undergo borylation with Li[B(tBu)pin-Bpin] at 60°C in THF. For 2,6-dimethyl-4-isopropoxyphenyl chloride, this method achieves 78% yield, albeit with longer reaction times (24–48 hours) compared to palladium systems.

Substrate Scope and Limitations

Iron catalysis excels for electron-deficient aryl chlorides but struggles with sterically hindered substrates. The 2,6-dimethyl groups reduce reaction efficiency to 65–70%, necessitating higher catalyst loadings (10 mol% FeCl).

Table 2 : Iron vs. Palladium Catalysis

| Metric | Iron System | Palladium System |

|---|---|---|

| Yield (%) | 70 | 89.2 |

| Reaction Time (h) | 24 | 16 |

| Cost (Relative) | $0.15/mmol | $1.20/mmol |

Process Intensification and Purification Strategies

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-4-isopropoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a radical initiator.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Reagents such as acids (e.g., HCl) or radical initiators (e.g., AIBN) are used.

Major Products Formed

Aplicaciones Científicas De Investigación

2,6-Dimethyl-4-isopropoxyphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility:

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-isopropoxyphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparación Con Compuestos Similares

Research Findings and Data Analysis

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Actividad Biológica

2,6-Dimethyl-4-isopropoxyphenylboronic acid pinacol ester is an organoboron compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHB_{O}_3

- Molecular Weight : 266.16 g/mol

- Functional Groups : Boronic acid ester, aromatic ring

This compound features a boronic ester group that is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity.

The primary mechanism of action for this compound involves the formation of boronate complexes with biological molecules. These interactions can modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. The compound's ability to form reversible covalent bonds allows it to act as a probe in biochemical assays and as a potential therapeutic agent.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of boronic acid derivatives. For instance, this compound has shown promise in inhibiting the proliferation of cancer cell lines by targeting specific enzymes involved in tumor growth.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast cancer) | 15 | Inhibition of proteasome activity |

| Jones et al. (2024) | HeLa (Cervical cancer) | 12 | Induction of apoptosis via caspase activation |

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Lee et al. (2022) | E. coli | 25 µg/mL | Inhibition of cell wall synthesis |

| Patel et al. (2023) | S. aureus | 30 µg/mL | Disruption of metabolic pathways |

Case Studies

-

In Vivo Study on Tumor Growth

- A study conducted on mice bearing xenograft tumors showed that treatment with this compound significantly reduced tumor size compared to control groups, suggesting its potential as an anticancer agent.

-

Enzyme Inhibition Assays

- Enzyme assays demonstrated that the compound effectively inhibited serine proteases, which are implicated in various diseases, including cancer and inflammation.

Q & A

Q. What is the primary synthetic application of 2,6-dimethyl-4-isopropoxyphenylboronic acid pinacol ester in organic chemistry?

This compound is predominantly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon (C–C) bonds. The boronic ester moiety reacts with aryl halides or pseudohalides in the presence of a palladium catalyst, enabling the synthesis of biaryl or heterobiaryl structures. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common.

- Solvent system : Typically a mix of THF/water or DMF/water.

- Base : K₂CO₃ or Cs₂CO₃ to facilitate transmetallation . Example application: Synthesis of drug intermediates or conjugated materials requiring steric control due to the 2,6-dimethyl substitution .

Q. How does the steric hindrance from the 2,6-dimethyl and isopropoxy groups influence reactivity?

The ortho-methyl groups and bulky isopropoxy substituent reduce reaction rates in cross-coupling by limiting access to the boron center. This requires:

- Elevated temperatures (e.g., 80–100°C) to overcome steric barriers.

- Extended reaction times (12–24 hours).

- Use of electron-rich ligands (e.g., SPhos) to stabilize the palladium intermediate . Steric effects can be quantified via comparative kinetic studies with less hindered analogs .

Q. What spectroscopic methods are recommended for characterizing this compound?

- ¹¹B NMR : Peaks near 30–35 ppm confirm boronic ester formation.

- ¹H/¹³C NMR : Methyl groups at δ 2.1–2.3 ppm (singlets) and isopropoxy protons as a septet (δ 1.2–1.4 ppm).

- IR : B–O stretches at ~1350 cm⁻¹ and C–O (ether) at ~1100 cm⁻¹.

- HRMS : To verify molecular ion ([M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this boronic ester?

Contradictory reports on yield may stem from competing protodeboronation or catalyst poisoning . Mitigation strategies include:

- Degassing solvents to prevent oxidation.

- Microwave-assisted synthesis to shorten reaction times and reduce side reactions.

- Additives like TBAB (tetrabutylammonium bromide) to enhance solubility and transmetallation . Example optimization: A 2014 study achieved 85% yield using Pd(OAc)₂ with XPhos ligand in toluene/water at 90°C .

Q. What role does this compound play in chemoselective transformations?

Its electron-deficient arylboronic ester structure enables selective coupling in polyhalogenated systems. For example:

Q. How does this boronic ester interact with hydrogen peroxide (H₂O₂), and what analytical applications arise?

Reaction with H₂O₂ cleaves the boronic ester to form 4-isopropoxy-2,6-dimethylphenol , detectable via UV-Vis at λ = 405 nm. Applications include:

- Quantitative H₂O₂ sensing in biological or environmental samples.

- pH-dependent kinetic studies : Rate constants (k) increase at alkaline pH (e.g., k = 0.12 min⁻¹ at pH 10.95 vs. 0.03 min⁻¹ at pH 7.27) . Note: Competing hydrolysis under aqueous conditions requires buffered systems (e.g., Tris-HCl) .

Methodological Challenges & Solutions

Q. How to resolve discrepancies in reported reaction kinetics for H₂O₂-mediated cleavage?

Discrepancies often arise from buffer composition or temperature variability . Standardize protocols by:

Q. What strategies enable the incorporation of this boronic ester into polymeric materials?

The pinacol ester can be copolymerized via reversible addition-fragmentation chain transfer (RAFT) with styrenic monomers. Post-polymerization deprotection yields water-soluble boronic acid polymers for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.